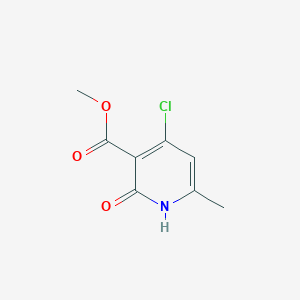

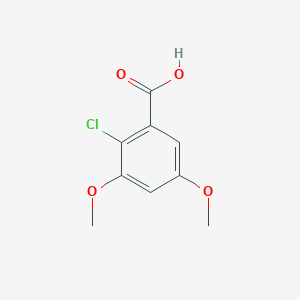

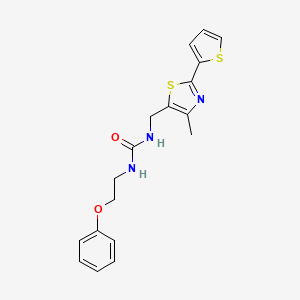

![molecular formula C13H23NO4 B2930645 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 1417556-03-6](/img/structure/B2930645.png)

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate” is a chemical compound with the CAS Number: 1417556-03-6 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl (1- (hydroxymethyl)-2-oxabicyclo [2.2.2]octan-4-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3, (H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Unfortunately, there is no data available for its boiling point .Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

Enantioselective Synthesis of Carbocyclic Analogues : The compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is crucial for understanding the relative substitution of the cyclopentane ring in these intermediates (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of CCR2 Antagonists : This compound serves as an essential intermediate in the synthesis of benzyl carbamates, which are key intermediates for potent CCR2 antagonists. The synthesis involves an iodolactamization as a critical step (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Applications in Organic Synthesis and Drug Development

Synthesis of Spirocyclopropanated Analogues : The compound is used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This synthesis showcases the compound's role in creating structurally complex molecules (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Use in Asymmetric Synthesis of Alkaloids : It's involved in the synthesis of tropane alkaloids like (+)-pseudococaine, highlighting its role in the creation of complex organic molecules and potential pharmaceutical applications (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Contributions to Material Science and Polymer Chemistry

- Postpolymerization Modification of Polymers : The compound is significant in the postpolymerization functionalization of hydroxyl-group terminated polymers. This process is important in the development of materials with specific properties, such as increased thermal stability or enhanced compatibility with other substances (Biedermann, Appel, Barrio, Gruendling, Barner‐Kowollik, & Scherman, 2011).

properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSMWHBBQKVJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)